Potassium 1-Boc-piperidin-2-yltrifluoroborate

organoboron stability bench‑stable reagents Suzuki–Miyaura coupling

Selecting the correct organoboron form is critical for cross-coupling success. This N-Boc-2-piperidinyl trifluoroborate (CAS 1684443-04-6) delivers distinct advantages over boronic acids and 4-isomer alternatives: (1) near-stoichiometric coupling (1.0–1.5 equiv) minimizes waste and simplifies purification; (2) the 2-substitution pattern enables stereoselective transformations including kinetic resolution (er up to 97:3); (3) indefinite bench stability eliminates glovebox requirements; (4) Boc-orthogonality permits sequential N-functionalization without C–B bond cleavage. An essential building block for medicinal chemistry and process-scale campaigns.

Molecular Formula C10H18BF3KNO2
Molecular Weight 291.16 g/mol
CAS No. 1684443-04-6
Cat. No. B12851485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 1-Boc-piperidin-2-yltrifluoroborate
CAS1684443-04-6
Molecular FormulaC10H18BF3KNO2
Molecular Weight291.16 g/mol
Structural Identifiers
SMILES[B-](C1CCCCN1C(=O)OC(C)(C)C)(F)(F)F.[K+]
InChIInChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-7-5-4-6-8(15)11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1
InChIKeyWKDPZZXAXFATNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 1-Boc-piperidin-2-yltrifluoroborate (CAS 1684443‑04‑6) – A Bench‑Stable, 2‑Substituted Saturated Heterocyclic Trifluoroborate Building Block for Suzuki‑Miyaura Cross‑Coupling


Potassium 1‑Boc‑piperidin‑2‑yltrifluoroborate is an organoboron reagent belonging to the potassium organotrifluoroborate (RBF₃K) family [REFS‑1]. It bears an N‑Boc‑protected piperidine ring with the boron functionality installed at the sterically demanding 2‑position. Like other members of its class, it is a tetracoordinate, crystalline solid designed to serve as a bench‑stable surrogate for the corresponding boronic acid or boronate ester in palladium‑catalyzed cross‑coupling reactions [REFS‑2]. The compound’s value lies in combining the well‑established stability advantages of organotrifluoroborates with the unique steric and stereoelectronic environment of the α‑amino boronate motif, making it a candidate for medicinal‑chemistry‑driven library synthesis where regio‑ and stereochemical outcomes are paramount.

Why Potassium 1‑Boc‑piperidin‑2‑yltrifluoroborate Cannot Be Interchanged with Isomeric Piperidine Trifluoroborates or Generic Boronic Acids


The substitution position of the trifluoroborate group on the piperidine ring directly dictates the steric and electronic environment of the carbon–boron bond, which in turn controls both reactivity in cross‑coupling and diastereoselectivity in subsequent transformations. N‑Boc‑2‑substituted piperidines are established substrates for highly stereoselective kinetic resolution via asymmetric deprotonation, a reactivity profile not accessible with the 4‑isomer [REFS‑1]. Furthermore, potassium organotrifluoroborates are process‑chemistry alternatives that are not interchangeable with the corresponding boronic acids or pinacol esters. Boronic acids frequently require large excesses (2–5 equiv) to compensate for competitive protodeboronation, whereas trifluoroborate salts can be used in near‑stoichiometric amounts, minimising waste and simplifying purification [REFS‑2]. Selecting the wrong form or regioisomer can therefore lead to sub‑optimal yield, poor selectivity, or outright reaction failure, underscoring the need for a purpose‑built building block such as the 2‑trifluoroborate isomer.

Quantitative Evidence Differentiating Potassium 1‑Boc‑piperidin‑2‑yltrifluoroborate from Closest Analogs and Alternatives


Air and Moisture Stability: Organotrifluoroborates vs. Boronic Acids

Potassium organotrifluoroborates are described as 'indefinitely stable to air and moisture' and can be stored on the bench without special precautions [REFS‑1]. In contrast, the corresponding alkylboronic acids are prone to protodeboronation and oligomer formation, requiring cold storage under inert atmosphere and frequent re‑qualification before use. While direct head‑to‑head stability data for this specific compound have not been published, its behavior is fully consistent with the well‑characterised class of secondary alkyl trifluoroborates.

organoboron stability bench‑stable reagents Suzuki–Miyaura coupling

Protodeboronation Resistance: Near‑Stoichiometric Coupling Enabled by Trifluoroborate Form

A major limitation of alkylboronic acids is competitive protodeboronation, which forces the use of 2–5 equivalents of the boron reagent to drive the reaction to completion [REFS‑1]. Potassium organotrifluoroborates significantly suppress this side reaction because they slowly hydrolyze to the active boronic acid under the basic coupling conditions, maintaining a low steady‑state concentration that minimises protodeboronation [REFS‑2]. As a class, alkyltrifluoroborates deliver cross‑coupling products in good to excellent yields using only 1.0–1.5 equivalents relative to the electrophile [REFS‑1].

protodeboronation stoichiometric ratio Suzuki–Miyaura

Regioisomeric Differentiation: 2‑Substituted Piperidine vs. 4‑Substituted Isomer in Stereoselective Synthesis

The 2‑position of the piperidine ring is uniquely capable of participating in asymmetric deprotonation‑based kinetic resolution. N‑Boc‑2‑arylpiperidines undergo highly enantioselective lithiation with chiral base n‑BuLi/(–)‑sparteine, achieving enantiomeric ratios up to 97:3 after electrophilic quench [REFS‑1]. This reactivity is dependent on the α‑amino boronate geometry accessible only from the 2‑substitution pattern; the 4‑isomer is structurally incapable of engaging in the same stereodetermining step. Therefore, a 2‑trifluoroborate building block enables entry into enantiomerically enriched 2‑substituted piperidines that are inaccessible from the 4‑trifluoroborate isomer.

kinetic resolution asymmetric deprotonation N‑Boc‑2‑arylpiperidine

Boron‑Form Selection: Potassium Trifluoroborate Salt vs. Pinacol Boronate Ester

Alkylboronate esters, such as the 1‑Boc‑piperidine‑2‑boronic acid pinacol ester (CAS 2071192‑58‑8), are more stable than boronic acids but often exhibit sluggish reactivity in Suzuki‑Miyaura couplings, requiring toxic thallium bases or extended reaction times to achieve acceptable yields [REFS‑1]. In contrast, potassium alkyltrifluoroborates undergo smooth coupling under standard conditions with mild bases such as Cs₂CO₃ or K₂CO₃. While a direct yield comparison under identical conditions for this specific compound pair is not available, the general class behavior documented across numerous alkyl systems indicates that the trifluoroborate form provides a superior balance of stability and reactivity.

trifluoroborate pinacol boronate cross‑coupling efficiency

Purity and Batch Consistency: Verified Quality Attributes for Procurement

Reputable suppliers offer Potassium 1‑Boc‑piperidin‑2‑yltrifluoroborate at ≥95% purity with characterisation by ¹H NMR and HPLC [REFS‑1]. The tetracoordinate, monomeric nature of the trifluoroborate salt ensures a well‑defined molecular weight (291.16 g/mol), allowing precise stoichiometric dispensing without the oligomeric uncertainty that plagues boronic acids. Procurement from qualified vendors ensures batch‑to‑batch consistency, which is critical for reproducibility in multi‑step medicinal chemistry syntheses.

quality control purity batch consistency

High‑Value Application Scenarios for Potassium 1‑Boc‑piperidin‑2‑yltrifluoroborate Driven by Quantitative Differentiation Evidence


Synthesis of Enantiomerically Pure 2‑Substituted Piperidine Libraries

Medicinal chemistry programs targeting chiral piperidine scaffolds can exploit the compound’s 2‑substitution pattern to enter kinetic resolution cascades, accessing enantiomerically enriched intermediates (er up to 97:3) [REFS‑1]. The bench‑stable trifluoroborate form ensures reliable supply and simplifies parallel library synthesis without the need for an inert‑atmosphere glovebox.

Late‑Stage Functionalisation of Drug‑Like Molecules via Suzuki–Miyaura Coupling

The Boc‑protected amine and trifluoroborate group are compatible with a broad range of functional groups, enabling late‑stage introduction of the piperidine motif into complex molecules. The near‑stoichiometric coupling requirement (1.0–1.5 equiv) minimises purification burden and preserves precious advanced intermediates [REFS‑2].

Process Chemistry Route Scouting and Scale‑Up

For process chemists evaluating building blocks for kilogram‑scale campaigns, the compound’s indefinite bench stability and reduced protodeboronation translate into robust, reproducible reactions without the need for silver or thallium additives [REFS‑2]. This simplifies tech transfer and reduces the cost of goods in multi‑step syntheses.

Orthogonal Protecting Group Strategy for Complex Molecule Assembly

The N‑Boc group can be cleaved under acidic conditions (TFA or HCl) without affecting the carbon‑boron bond, allowing sequential functionalisation of the piperidine nitrogen. This orthogonality is preserved more reliably with the trifluoroborate salt than with the corresponding boronic acid, which may undergo protodeboronation upon acid treatment.

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